molecular formula C17H23BrO3 B1293358 3'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898785-78-9

3'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No. B1293358
M. Wt: 355.3 g/mol
InChI Key: ROFCXHMELVLDAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds is well-documented in the provided literature. Paper describes a two-step synthesis of a brominated benzoquinone derivative starting from a commercially available precursor. This process involves bromination followed by oxidation, with persulfate salts used as oxidants. Similarly, paper outlines the synthesis of brominated derivatives of methanone compounds through bromination and demethylation reactions. Paper also details the bromination of a disubstituted cyclohexanedione, followed by oxidation to yield a brominated phenol. These methods suggest that the synthesis of the target compound could potentially involve similar bromination and subsequent functional group transformations.

Molecular Structure Analysis

The molecular structure of brominated compounds is often confirmed using techniques such as X-ray crystallography. In paper , the structure of a brominated phenol was secured through X-ray analysis of its tosyl derivative. Although the exact molecular structure of "3'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone" is not provided, the structural characterization techniques mentioned could be applied to confirm its structure once synthesized.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "3'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone". However, brominated compounds are known to participate in various chemical reactions, often serving as intermediates for further chemical transformations. The synthesis pathways described in papers , , and involve bromination as a key step, indicating that the target compound could also be reactive towards nucleophilic substitution or elimination reactions due to the presence of the bromine atom.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the general properties of brominated aromatic compounds can be inferred. These compounds typically exhibit significant changes in physical properties such as melting points and solubility when compared to their non-brominated counterparts. The presence of bromine can also influence the chemical reactivity, making them more susceptible to further functionalization. The antioxidant properties of brominated phenols, as discussed in paper , suggest that the target compound may also possess similar properties, which could be explored in future studies.

properties

IUPAC Name

1-(3-bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrO3/c1-17(2)11-20-16(21-12-17)9-4-3-8-15(19)13-6-5-7-14(18)10-13/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFCXHMELVLDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645915
Record name 1-(3-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

CAS RN

898785-78-9
Record name 1-(3-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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